1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol
CAS No.:
Cat. No.: VC17776399
Molecular Formula: C7H11FN2O
Molecular Weight: 158.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11FN2O |
|---|---|
| Molecular Weight | 158.17 g/mol |
| IUPAC Name | 1-fluoro-3-(4-methylpyrazol-1-yl)propan-2-ol |
| Standard InChI | InChI=1S/C7H11FN2O/c1-6-3-9-10(4-6)5-7(11)2-8/h3-4,7,11H,2,5H2,1H3 |
| Standard InChI Key | DTIYNBWLPJGRTH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1)CC(CF)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name 1-fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol delineates its structure:
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A propan-2-ol backbone (three-carbon chain with a hydroxyl group at C2).
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A fluorine atom at C1.
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A 4-methyl-1H-pyrazol-1-yl group attached to C3.
The molecular formula is C₇H₁₁FN₂O, with a calculated molecular weight of 158.17 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol |
| Molecular Formula | C₇H₁₁FN₂O |
| Molecular Weight | 158.17 g/mol |
| InChI Key | Generated via standard algorithms (e.g., CXPLYQZKKJIDFQ-UHFFFAOYSA-N) |
| SMILES | FC(CO)Cn1c(C)cnc1 |
The pyrazole ring’s planarity and electronic delocalization, as observed in analogous structures , contribute to this compound’s stability and capacity for π-π interactions.
Crystallographic and Stereochemical Considerations
While no direct crystallographic data exist for this compound, studies on related pyrazole derivatives reveal that the pyrazole ring adopts a planar conformation with bond lengths indicative of π-electron delocalization . For instance, in 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine, the C–N bond lengths within the pyrazole ring range from 1.342–1.354 Å, reflecting resonance stabilization . The fluorine atom’s electronegativity likely polarizes the C–F bond (bond length ~1.39 Å), enhancing the compound’s susceptibility to nucleophilic substitution at C1.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol can be inferred from methods used for structurally similar fluorinated alcohols:
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Precursor Preparation: Begin with 3-chloro-1-(4-methyl-1H-pyrazol-1-yl)propan-2-ol.
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Fluorination: React the precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
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Conditions: Anhydrous dichloromethane, −10°C to 0°C, 12–24 hours.
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Mechanism: Nucleophilic substitution (SN2) at the chloro-bearing carbon, displacing chloride with fluoride.
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Example Reaction:
Optimization Challenges
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Byproduct Formation: Competing elimination reactions may yield allylic alcohols or alkenes.
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Solvent Selection: Polar aprotic solvents (e.g., DCM, THF) improve fluorination efficiency.
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Yield: Typical yields for analogous reactions range from 50–70%, necessitating chromatographic purification.
Physicochemical Properties
Physical State and Solubility
While experimental data for this compound are scarce, its physicochemical profile can be extrapolated:
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Physical State: Likely a colorless liquid or low-melting-point solid at room temperature.
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the hydroxyl and pyrazole groups.
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Hydrophobicity: Predicted logP ~0.9 (estimated via computational tools), indicating balanced lipophilicity.
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include:
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NMR Spectroscopy:
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¹H NMR: Signals for pyrazole protons (δ 7.5–8.0 ppm), methyl group (δ 2.5 ppm), and hydroxyl proton (δ 2.0–3.0 ppm).
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¹⁹F NMR: Single peak near δ −200 ppm (typical for aliphatic C–F bonds).
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Reactivity and Functionalization
Nucleophilic Substitution at the Fluorine Site
The C–F bond’s polarization facilitates substitution reactions with nucleophiles (e.g., amines, thiols):
This reactivity is exploited in medicinal chemistry to generate prodrugs or bioactive derivatives.
Pyrazole Ring Modifications
The 4-methylpyrazole group can undergo electrophilic substitution (e.g., nitration, sulfonation) or coordination to metal ions, enhancing applications in catalysis or supramolecular chemistry .
Applications and Industrial Relevance
Pharmaceutical Intermediate
Fluorinated pyrazoles are prized in drug discovery for their metabolic stability and membrane permeability. This compound could serve as a precursor for:
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Kinase Inhibitors: Pyrazole motifs are common in ATP-competitive inhibitors.
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Antimicrobial Agents: Fluorine’s electronegativity enhances interactions with bacterial enzymes.
Materials Science
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